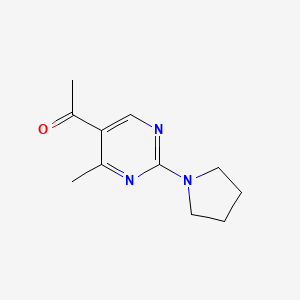

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-10(9(2)15)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUABHHFBBZHHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone typically involves the reaction of 4-methyl-2-pyrrolidin-1-ylpyrimidine with ethanone under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone can interact with neurotransmitter systems. For instance, studies have shown that derivatives of pyrimidine can act as modulators of the nociceptin/orphanin FQ receptor, which is implicated in pain modulation and could lead to novel analgesics for neuropathic pain management .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In particular, studies have explored the synthesis of related heterocyclic compounds that incorporate the pyrimidine structure. These compounds have demonstrated significant activity against human liver cancer cells, suggesting that similar structures may be effective in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Related Studies | Findings |

|---|---|---|

| Neurological Effects | Modulation of nociceptin receptor | Potential analgesic properties |

| Anticancer | Synthesis of heterocycles | Effective against human liver cancer cells |

Case Study 1: Analgesic Properties

A study focused on the design and synthesis of non-peptide agonists targeting the nociceptin receptor utilized a structure similar to this compound. The results indicated that these compounds exhibited potent analgesic effects in animal models, highlighting their therapeutic potential for chronic pain conditions .

Case Study 2: Antitumor Activity

In another investigation, researchers synthesized various derivatives based on the pyrimidine framework of this compound. The derivatives were tested against several cancer cell lines, demonstrating notable cytotoxicity. The study concluded that modifications on the pyrimidine ring could enhance anticancer efficacy, paving the way for further drug development .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings in its structure allow it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone with analogous pyrimidinyl ethanones, focusing on substituent effects, spectroscopic data, synthetic pathways, and applications.

Substituent Effects on the Pyrimidine Ring

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s pyrrolidine substituent (electron-donating) contrasts with the sulfanylidene group in (electron-withdrawing), which influences ring electron density and reactivity.

Spectroscopic Comparisons

- NMR Data: Target Compound: Predicted downfield shifts for the ethanone carbonyl (δ ~200–210 ppm in $^{13}\text{C}$ NMR) based on analogs. Compound 13a: $^{13}\text{C}$ NMR shows carbonyl shifts at δ 168–170 ppm due to conjugation with the tetrazole ring . 1-(2-(Furan-2-yl)-1-hydroxyimidazol-5-yl)ethanone (1a): HSQC and HMBC spectra confirm through-bond correlations between the ethanone and adjacent heterocycles .

Table: Selected $^{13}\text{C}$ NMR Shifts (ppm)

| Compound | Carbonyl (C=O) | Pyrimidine C2/C4/C5 | Reference |

|---|---|---|---|

| Target Compound (Predicted) | ~205 | C2: 160, C4: 25 (CH$_3$) | — |

| 13a | 168–170 | C2: 155 (piperazine) | |

| 1a | 192 | C2: 148 (imidazole) |

Analysis: The ethanone carbonyl in the target compound likely resonates upfield compared to imidazole derivatives (e.g., 1a) due to reduced conjugation with the pyrimidine ring.

Biological Activity

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone, also known by its CAS number 66373-32-8, is a compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| CAS Number | 66373-32-8 |

| IUPAC Name | 1-(4-Methyl-2-pyrrolidin-1-yl)pyrimidin-5-yl)ethanone |

Structure

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an ethanone group. The presence of these functional groups is crucial for its biological activity.

Pharmacological Properties

Research indicates that 1-(4-Methyl-2-pyrrolidin-1-yl)pyrimidin-5-yl)ethanone exhibits various pharmacological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : The compound may have potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For example, its structural similarity to other known pharmacophores suggests potential interactions with:

- Kinases : Inhibition of certain kinases involved in cell proliferation.

- Receptors : Modulation of neurotransmitter receptors, which could lead to neuroprotective effects.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.

-

Neuroprotection :

- Research involving neuronal cell cultures showed that treatment with 1-(4-Methyl-2-pyrrolidin-1-yl)pyrimidin-5-yl)ethanone resulted in reduced cell death under oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyrimidine precursor (e.g., 5-acetyl-4-methylpyrimidine) can react with pyrrolidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize equivalents of pyrrolidine (1.2–2.0 eq) and reaction time (12–24 hrs) to maximize yield.

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, pyrrolidine at C2).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for C₁₁H₁₅N₃O: 205.12).

- XRD : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related pyrimidine derivatives .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity is standard for biological assays.

Q. What are the known stability and solubility profiles of this compound under experimental conditions?

- Stability : Store at 2–8°C in sealed, light-protected containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the pyrrolidine ring.

- Solubility : Soluble in DMSO (≥50 mg/mL), moderately soluble in ethanol or methanol. For aqueous buffers (e.g., PBS), use sonication and co-solvents (e.g., 5% DMSO) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

- Methods :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- Applications : Predict metabolic pathways (CYP450 interactions) or off-target effects early in drug discovery.

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Study : If the compound shows IC₅₀ variability in kinase inhibition assays:

Assay Conditions : Compare buffer pH, ATP concentrations, and incubation times.

Cellular vs. Enzymatic Assays : Check membrane permeability (logP ~2.5) using Caco-2 models.

Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .

Q. How can regioselective functionalization of the pyrimidine ring be achieved for SAR studies?

- Approach :

- Electrophilic Aromatic Substitution : Introduce halogens (Br/Cl) at C5 using NBS or NCS in acetic acid.

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to attach aryl/heteroaryl groups at C2 or C4 .

- Challenges : Steric hindrance from the pyrrolidine group may limit reactivity at C2.

Q. What experimental designs address limitations in crystallographic data for structural analysis?

- Crystallization : Use slow vapor diffusion (ether into DCM solution) to grow single crystals.

- Data Validation : Apply R-factor analysis (<0.05) and check for disorder in the pyrrolidine ring using SHELX .

- Alternatives : Pair XRD with solid-state NMR to resolve ambiguities in hydrogen bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.